molecular formula C14H10ClN3O2 B12037029 (5-Amino-1-(3-chlorophenyl)-1H-pyrazol-4-YL)(furan-2-YL)methanone CAS No. 618091-66-0

(5-Amino-1-(3-chlorophenyl)-1H-pyrazol-4-YL)(furan-2-YL)methanone

Cat. No.: B12037029
CAS No.: 618091-66-0
M. Wt: 287.70 g/mol
InChI Key: CSAXUKRJKSHJSI-UHFFFAOYSA-N
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Description

(5-Amino-1-(3-chlorophenyl)-1H-pyrazol-4-YL)(furan-2-YL)methanone is a synthetic organic compound that features a pyrazole ring substituted with an amino group and a chlorophenyl group, along with a furan ring attached to a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Amino-1-(3-chlorophenyl)-1H-pyrazol-4-YL)(furan-2-YL)methanone typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

    Substitution with Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorophenyl halide reacts with the pyrazole intermediate.

    Attachment of the Furan Ring: The furan ring can be attached through a condensation reaction involving a furan aldehyde and the pyrazole intermediate.

    Final Amination: The amino group is introduced through a nucleophilic substitution reaction, often using ammonia or an amine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The amino and chlorophenyl groups can participate in various substitution reactions, such as nucleophilic or electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents such as halides, amines, and organometallic compounds are used under conditions like reflux or microwave irradiation.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Alcohols and reduced pyrazole derivatives.

    Substitution: Various substituted pyrazole and furan derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5-Amino-1-(3-chlorophenyl)-1H-pyrazol-4-YL)(furan-2-YL)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, this compound has potential as a pharmacophore in drug design. Its structural features make it a candidate for developing inhibitors or activators of specific enzymes or receptors.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. Its ability to interact with biological targets makes it a promising lead compound in drug discovery.

Industry

Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which (5-Amino-1-(3-chlorophenyl)-1H-pyrazol-4-YL)(furan-2-YL)methanone exerts its effects involves interactions with molecular targets such as enzymes, receptors, and nucleic acids. The amino and chlorophenyl groups can form hydrogen bonds and hydrophobic interactions, while the furan ring can participate in π-π stacking interactions. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(furan-2-YL)methanone
  • (5-Amino-1-(3-bromophenyl)-1H-pyrazol-4-YL)(furan-2-YL)methanone
  • (5-Amino-1-(3-chlorophenyl)-1H-pyrazol-4-YL)(thiophene-2-YL)methanone

Uniqueness

Compared to similar compounds, (5-Amino-1-(3-chlorophenyl)-1H-pyrazol-4-YL)(furan-2-YL)methanone is unique due to the specific positioning of the chlorophenyl group and the presence of the furan ring. These structural features confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

CAS No.

618091-66-0

Molecular Formula

C14H10ClN3O2

Molecular Weight

287.70 g/mol

IUPAC Name

[5-amino-1-(3-chlorophenyl)pyrazol-4-yl]-(furan-2-yl)methanone

InChI

InChI=1S/C14H10ClN3O2/c15-9-3-1-4-10(7-9)18-14(16)11(8-17-18)13(19)12-5-2-6-20-12/h1-8H,16H2

InChI Key

CSAXUKRJKSHJSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C(=C(C=N2)C(=O)C3=CC=CO3)N

Origin of Product

United States

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